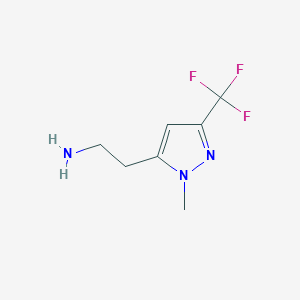

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known by its chemical name, MTFMP, and is synthesized using a specific method.

Scientific Research Applications

Synthesis and Characterization

- The versatility of pyrazole derivatives, including structures similar to 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine, is evident in their synthesis and application in creating complex molecules. These compounds play a crucial role in generating libraries of substances with potential biological activities, exemplified by the synthesis and structural evaluation of various pyrazole-containing compounds. This includes the development of polymer-supported quenching reagents for parallel purification in combinatorial chemistry, enabling the rapid, parallel purification of crude reaction products obtained via solution-phase syntheses (Booth & Hodges, 1997).

Biological Activities

- Pyrazole derivatives exhibit a wide range of biological activities. A study on the synthesis, characterization, and bioactivity of pyrazole derivatives highlighted their antitumor, antifungal, and antibacterial properties. These findings underscore the potential of pyrazole compounds in therapeutic applications, offering insights into the pharmacophore sites for antitumor and antimicrobial activities (Titi et al., 2020).

Chemical Reactivity and Applications

- The reactivity of pyrazole derivatives with various nucleophiles and their use in synthesizing novel compounds have been extensively explored. For instance, research on the synthesis and comparison of the reactivity of trinitropyrazole and its derivatives showcases the nucleophilic substitution reactions that these compounds undergo, leading to the development of dinitropyrazoles with varied substituents. This study reveals the potential applications of these reactions in designing new materials with specific chemical properties (Dalinger et al., 2013).

Catalytic Systems

- Pyrazole derivatives are instrumental in catalytic systems, contributing to the development of novel synthetic methodologies. An example is the utilization of pyrazole-based compounds in scandium triflate catalyzed hetero-Diels-Alder reactions. This approach demonstrates the efficiency of using pyrazole derivatives in catalytic systems, facilitating the synthesis of complex molecules with high yields under solvent-free conditions (Yadav et al., 2002).

properties

IUPAC Name |

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFCIYIOVLQLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B2989152.png)

![Ethyl 2-[5-(hydroxymethyl)pyrazol-1-yl]acetate](/img/structure/B2989155.png)

![2-[4-(3-Chlorophenyl)piperazino]-5-pyrimidinecarbonitrile](/img/structure/B2989157.png)

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2989161.png)

![ethyl 2-(2-((1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2989162.png)

![Propyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperazine-1-carboxylate](/img/structure/B2989172.png)

![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B2989173.png)

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)